

# A Comparative Analysis of In Vitro Resistance Profiles: Cabotegravir vs. Dolutegravir

Author: BenchChem Technical Support Team. Date: December 2025



A deep dive into the in vitro resistance landscapes of two key second-generation integrase strand transfer inhibitors, cabotegravir and dolutegravir, reveals distinct and overlapping pathways to resistance. While both drugs present a high genetic barrier to resistance compared to their predecessors, specific mutational patterns have been identified that compromise their antiviral activity.

This guide provides a comparative overview of the in vitro resistance profiles of cabotegravir and dolutegravir, designed for researchers, scientists, and drug development professionals. It summarizes key quantitative data on resistance-associated mutations, details the experimental methodologies used to generate this data, and visualizes the complex relationships of resistance development.

## **Quantitative Comparison of In Vitro Resistance**

The following table summarizes the fold change (FC) in susceptibility to cabotegravir and dolutegravir in the presence of various integrase strand transfer inhibitor (INSTI) resistance-associated mutations (RAMs). The data is compiled from multiple in vitro studies.



| Mutation(s)                        | Cabotegravir Fold Change (FC) | Dolutegravir Fold Change<br>(FC) |
|------------------------------------|-------------------------------|----------------------------------|
| R263K                              | Low-level (<3-fold)[1][2]     | ~2-fold[3][4]                    |
| G118R                              | >800-fold[5]                  | 18.8-fold (median)[4][6]         |
| N155H                              | -                             | 1.4-fold (median)[4][6]          |
| Q148H/R/K (single)                 | 3.3[5]                        | 0.8-fold (median)[4][6]          |
| Q148R/K + secondary<br>mutations   | High-level[1][2]              | -                                |
| Q148H/R + G140A/S                  | 9.5[5]                        | -                                |
| Q148K/H/R + E138A/K +<br>G140A/C/S | 47.0[5]                       | -                                |
| S153F/Y                            | Low-level (<3-fold)[1][2]     | Low-level (<3-fold)[1][2]        |
| H51Y                               | Low-level (<3-fold)[1][2]     | Low-level (<3-fold)[1][2]        |
| G140R                              | 6.7-fold[7]                   | -                                |

# **Experimental Protocols**

The in vitro resistance data presented in this guide are primarily derived from studies employing the following experimental methodologies:

- 1. In Vitro Resistance Selection Studies:
- Viral Strains: Wild-type and patient-derived clinical HIV-1 isolates are used.[1][2]
  Recombinant pNL4.3 strains encoding patient-derived integrase regions are also utilized.[1]
  [2]
- Cell Lines: Phytohemagglutinin (PHA)-stimulated cord blood mononuclear cells (CBMCs) or other susceptible cell lines are used for viral culture.[1][2]
- Drug Pressure: Viral isolates are serially passaged in the presence of escalating concentrations of cabotegravir or dolutegravir over an extended period (e.g., 36-46 weeks).



#### [1][2]

- Genotypic Analysis: The integrase gene of the resistant viruses is sequenced at various time points to identify emerging mutations.
- 2. Phenotypic Susceptibility Assays:
- Site-Directed Mutagenesis: Specific resistance-associated mutations are introduced into a wild-type HIV-1 laboratory strain, such as NL43.[3]
- Recombinant Virus Generation: Recombinant viruses containing the site-directed mutations are generated.
- Susceptibility Testing: The susceptibility of the mutant viruses to cabotegravir and dolutegravir is determined using a standardized assay, such as the PhenoSense assay.[8]
   The 50% inhibitory concentration (IC50) is calculated and compared to that of the wild-type virus to determine the fold change in susceptibility.





Click to download full resolution via product page

In Vitro Resistance Selection Workflow

### In Vitro Resistance Profiles

Dolutegravir: Dolutegravir generally exhibits a high barrier to resistance in vitro.[3] The most commonly selected resistance mutations in INSTI-naïve individuals are R263K and G118R.[3]







[4] R263K confers a low-level (~2-fold) reduction in dolutegravir susceptibility.[3][4] In contrast, G118R is associated with a more significant, approximately 18.8-fold, reduction in susceptibility.[4][6] Other mutational pathways involving N155H and Q148H/R/K have also been observed, though Q148 mutations alone have a minimal impact on dolutegravir susceptibility.[4][6] However, the addition of secondary mutations to the Q148 pathway can lead to clinically significant resistance.[9]

Cabotegravir: Similar to dolutegravir, in vitro selections with cabotegravir often result in mutations such as R263K, S153Y, S147G, and H51Y, which confer low-level resistance.[1][2] A key distinction for cabotegravir is the emergence of the Q148R/K mutation, which can be followed by secondary mutations, leading to high-level cross-resistance to all INSTIs.[1][2] This suggests that the Q148 pathway is a more critical route of resistance for cabotegravir. The G118R mutation has also been shown to confer high-level (>800-fold) resistance to cabotegravir.[5]

Cross-Resistance: There is significant cross-resistance between cabotegravir and dolutegravir, particularly through the Q148 mutational pathway.[10] The development of Q148R/K with cabotegravir can result in high-level cross-resistance to dolutegravir.[1][2] The G118R mutation also confers cross-resistance to all licensed integrase inhibitors.[5] While R263K is selected by both drugs, it generally results in low-level resistance and may not preclude the use of the other agent.





Click to download full resolution via product page

**INSTI** Resistance Pathways

## Conclusion

In vitro studies demonstrate that both cabotegravir and dolutegravir possess a high genetic barrier to resistance. However, distinct and overlapping resistance pathways have been



identified. For dolutegravir, the primary pathways involve mutations at R263K and G118R. For cabotegravir, the Q148R/K pathway, often in combination with secondary mutations, represents a significant route to high-level resistance and cross-resistance to other INSTIs. The G118R mutation is also a critical mutation conferring high-level resistance to both drugs.

Understanding these in vitro resistance profiles is crucial for the clinical management of HIV-1 infection and for the development of future antiretroviral agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Selective resistance profiles emerging in patient-derived clinical isolates with cabotegravir, bictegravir, dolutegravir, and elvitegravir PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A systematic review of the genetic mechanisms of dolutegravir resistance PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment Emergent Dolutegravir Resistance Mutations in Individuals Naïve to HIV-1 Integrase Inhibitors: A Rapid Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Dolutegravir-associated resistance mutations after first-line treatment failure in Brazil -PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment Emergent Dolutegravir Resistance Mutations in Individuals Naïve to HIV-1 Integrase Inhibitors: A Rapid Scoping Review PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-level dolutegravir resistance can emerge rapidly from few variants and spread by recombination: implications for integrase strand transfer inhibitor salvage therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-Acting Injectable Cabotegravir for HIV Prevention: What Do We Know and Need to Know about the Risks and Consequences of Cabotegravir Resistance? - PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [A Comparative Analysis of In Vitro Resistance Profiles: Cabotegravir vs. Dolutegravir]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8818010#cabotegravir-vs-dolutegravir-in-vitro-resistance-profiles]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com